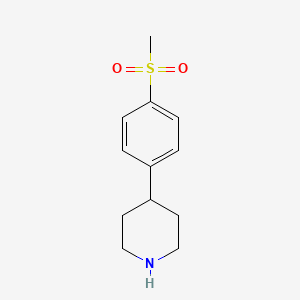

4-(4-(Methylsulfonyl)phenyl)piperidine

Vue d'ensemble

Description

4-(4-(Methylsulfonyl)phenyl)piperidine is an organic compound that features a piperidine ring substituted with a methanesulfonyl-phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)phenyl)piperidine typically involves the reaction of 4-methanesulfonyl-benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(Methylsulfonyl)phenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methylsulfanyl group.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, methylsulfanyl derivatives, and various substituted piperidines .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

The compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl moiety. Its physicochemical properties are critical for understanding its behavior in biological systems:

- Log P (octanol-water partition coefficient) : Ranges from 1.27 to 2.26, indicating moderate lipophilicity which is favorable for membrane permeability.

- Solubility : Demonstrated solubility of approximately 1.29 mg/ml, suggesting potential for bioavailability in pharmaceutical formulations.

- Bioavailability Score : Calculated at 0.55, reflecting moderate oral bioavailability potential.

These properties suggest that 4-(4-(Methylsulfonyl)phenyl)piperidine may effectively penetrate biological membranes and interact with target proteins.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells through caspase activation pathways . The methylsulfonyl substitution may enhance this activity by improving the compound's binding affinity to cancer cell targets.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial in the treatment of Alzheimer's disease, as it helps increase acetylcholine levels in the brain . Similarly, urease inhibition can be beneficial in managing urinary tract infections.

Antimicrobial Activity

Piperidine derivatives have shown promise as antimicrobial agents. The incorporation of the methylsulfonyl group has been linked to enhanced antibacterial activity against various pathogens . This suggests that this compound could be explored further for developing new antibiotics.

Case Study 1: Anticancer Mechanism

A study focusing on the anticancer properties of piperidine derivatives demonstrated that compounds similar to this compound could significantly reduce tumor growth in preclinical models. The mechanism involved apoptosis induction and modulation of cell cycle regulators, showcasing the therapeutic potential of this class of compounds .

Case Study 2: Enzyme Inhibition Profile

In vitro studies assessed the enzyme inhibition capabilities of various piperidine derivatives, including those with methylsulfonyl substitutions. Results indicated a strong inhibitory effect on AChE, making these compounds candidates for further development in neurodegenerative disease therapies .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis; targets cancer cell pathways | Significant tumor reduction in preclinical models |

| Enzyme Inhibition | Inhibits AChE and urease; potential for Alzheimer's and UTIs | Strong AChE inhibition observed |

| Antimicrobial Activity | Effective against various bacterial strains | Enhanced activity compared to non-sulfonamide counterparts |

Mécanisme D'action

The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Methylsulfonyl)benzeneboronic acid

- 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone

- 4-(Methylsulfonyl)phenylacetic acid

Uniqueness

4-(4-(Methylsulfonyl)phenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the methanesulfonyl-phenyl group allows for versatile chemical modifications and interactions with biological targets .

Activité Biologique

4-(4-(Methylsulfonyl)phenyl)piperidine, a compound derived from the piperidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its interactions with various biological targets.

Chemical Structure and Synthesis

The compound this compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl moiety. The synthesis typically involves the reaction of piperidine derivatives with methylsulfonyl chloride in the presence of a base, leading to the formation of the desired product.

1. Antineoplastic Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer treatment. For instance, research indicates that certain piperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including cervical and breast cancers. The mechanism often involves the induction of apoptosis through modulation of key signaling pathways such as the Akt pathway .

2. Dopaminergic Activity

The compound has been evaluated for its interaction with dopaminergic receptors. It has shown competitive binding to dopamine D2 receptors with unique properties that allow for rapid receptor responsiveness. This characteristic suggests its potential as a dopaminergic stabilizer, which may be beneficial in treating conditions like schizophrenia or Parkinson's disease .

3. Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of this compound possess anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The anti-inflammatory activity was assessed using various models, indicating a dose-dependent response .

Case Study 1: Anticancer Properties

A study investigated the effects of several piperidine derivatives on human leukemia cells (K562). Among these, this compound exhibited significant cytotoxicity at low concentrations, leading to increased apoptosis as evidenced by cell cycle analysis and DNA fragmentation assays .

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for its effects on locomotor activity in animal models. It was found to reduce hyperactivity in a dose-dependent manner while simultaneously enhancing spontaneous locomotion in habituated subjects. This dual action points towards its potential utility in managing neuropsychiatric disorders .

Research Findings Summary

Propriétés

IUPAC Name |

4-(4-methylsulfonylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFCUGLGVGSABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678263 | |

| Record name | 4-[4-(Methanesulfonyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-65-7 | |

| Record name | 4-[4-(Methanesulfonyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.